(2S)-3-methyl-2-(4-oxo-1,2,3-benzotriazin-3-yl)butanoic acid
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Overview
Description
(2S)-3-methyl-2-(4-oxo-1,2,3-benzotriazin-3-yl)butanoic acid is a complex organic compound characterized by its unique structure, which includes a benzotriazinone ring and a butanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-3-methyl-2-(4-oxo-1,2,3-benzotriazin-3-yl)butanoic acid typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors to form the benzotriazinone ring, followed by the introduction of the butanoic acid side chain. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and specific catalysts to facilitate the cyclization and subsequent functionalization steps.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often employing advanced techniques such as automated synthesis and purification systems. The use of environmentally friendly solvents and reagents is also a consideration in industrial production to minimize the environmental impact.
Chemical Reactions Analysis
Types of Reactions
(2S)-3-methyl-2-(4-oxo-1,2,3-benzotriazin-3-yl)butanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The benzotriazinone ring and butanoic acid moiety can participate in substitution reactions, where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride or sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can lead to a wide range of derivatives with different functional groups.
Scientific Research Applications
(2S)-3-methyl-2-(4-oxo-1,2,3-benzotriazin-3-yl)butanoic acid has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: It is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific biological pathways is beneficial.
Industry: The compound is used in the development of new materials and as a precursor in the synthesis of various industrial chemicals.
Mechanism of Action
The mechanism of action of (2S)-3-methyl-2-(4-oxo-1,2,3-benzotriazin-3-yl)butanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The benzotriazinone ring is known to participate in hydrogen bonding and π-π interactions, which can influence the compound’s binding affinity and specificity. The butanoic acid moiety may also play a role in modulating the compound’s solubility and cellular uptake.
Comparison with Similar Compounds
Similar Compounds
2-Methylimidazole-1-(N-tert-octyl)sulfonimidoyl Fluoride: This compound shares some structural similarities with (2S)-3-methyl-2-(4-oxo-1,2,3-benzotriazin-3-yl)butanoic acid, particularly in its use of nitrogen-containing heterocycles.
Uniqueness
What sets this compound apart is its unique combination of a benzotriazinone ring and a butanoic acid moiety, which imparts distinct chemical and biological properties. This dual functionality allows for versatile applications in different fields of research and industry.
Properties
IUPAC Name |
(2S)-3-methyl-2-(4-oxo-1,2,3-benzotriazin-3-yl)butanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O3/c1-7(2)10(12(17)18)15-11(16)8-5-3-4-6-9(8)13-14-15/h3-7,10H,1-2H3,(H,17,18)/t10-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CIDCLWSSRNYIAH-JTQLQIEISA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)O)N1C(=O)C2=CC=CC=C2N=N1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)O)N1C(=O)C2=CC=CC=C2N=N1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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